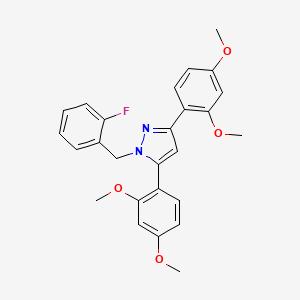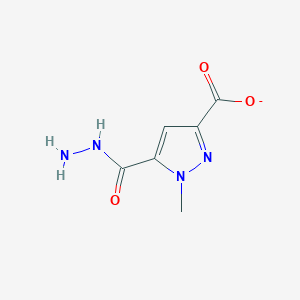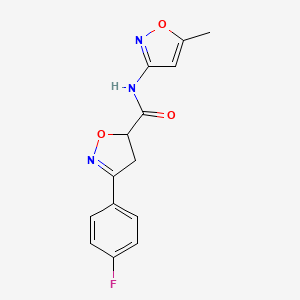![molecular formula C22H21Cl2N5O3 B10895080 5-[(4-chloro-3-methylphenoxy)methyl]-N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}furan-2-carboxamide](/img/structure/B10895080.png)
5-[(4-chloro-3-methylphenoxy)methyl]-N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is 5-[(4-chloro-3-methylphenoxy)methyl]-N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}furan-2-carboxamide .
- It belongs to the class of heterocyclic compounds and contains a furan ring.
- The molecular formula is C₁₈H₁₈Cl₂N₆O₃ .
- The compound’s structure consists of a furan ring attached to a pyrazole ring via a carboxamide group.
- It has potential applications in various fields due to its unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate building blocks.
Reaction Conditions: Specific reaction conditions may vary, but typically involve suitable solvents, reagents, and temperature control.
Industrial Production: While I don’t have specific industrial production methods, research laboratories often synthesize it on a smaller scale for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can lead to modified derivatives of the compound, which may have distinct properties.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: It might exhibit biological activity, making it relevant for drug discovery or bioorganic chemistry.
Medicine: Investigations into its pharmacological properties could reveal therapeutic potential.
Industry: Its unique structure may find applications in materials science or specialty chemicals.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not readily available in my current knowledge base.
- Researchers would need to explore its interactions with biological targets and pathways to understand how it exerts effects.
Comparison with Similar Compounds
Similar Compounds: One related compound is 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide .
Uniqueness: Highlight its distinct features compared to similar compounds, emphasizing its furan ring and specific substituents.
Remember that further research and detailed studies are necessary to fully explore the compound’s properties and applications
Properties
Molecular Formula |
C22H21Cl2N5O3 |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]-N-[1-[(4-chloropyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H21Cl2N5O3/c1-13-8-17(4-6-19(13)24)31-11-18-5-7-20(32-18)22(30)26-21-14(2)27-29(15(21)3)12-28-10-16(23)9-25-28/h4-10H,11-12H2,1-3H3,(H,26,30) |
InChI Key |
QRKBFHTWNKGVLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=C(N(N=C3C)CN4C=C(C=N4)Cl)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B10894999.png)

![3-(4-chlorophenyl)-11-(3-hydroxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B10895014.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10895017.png)
![N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10895021.png)
![2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10895035.png)
![7-(2-methoxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10895040.png)

![N-[3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl]-2-methylbenzamide](/img/structure/B10895051.png)
![4-methyl-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B10895054.png)

![2-(2-chlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10895064.png)
![5-{[5-(2,4-dichloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10895067.png)
